(1R,2S)-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride
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Overview
Description
(1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride is a chiral compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is particularly noted for its role as a key intermediate in the synthesis of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors, such as asunaprevir and simeprevir .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride typically involves asymmetric cyclopropanation of (E)-N-benzylideneglycine ethyl ester under phase transfer catalysis conditions. This method has been optimized to improve the robustness and stereo-selectivity of the reaction . Additionally, biocatalytic asymmetric synthesis using bacterial strains such as Sphingomonas aquatilis has been employed to achieve high enantioselectivity and conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of whole cell biocatalysts for the resolution of racemic mixtures. The strain Sphingomonas aquatilis, for example, has been shown to effectively hydrolyze the racemic mixture to produce the desired enantiomer with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction is often employed to reduce double bonds or other reducible groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
(1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a chiral building block for the synthesis of various complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a crucial intermediate in the development of antiviral drugs, particularly those targeting HCV.
Mechanism of Action
The mechanism of action of (1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride involves its role as an intermediate in the synthesis of HCV protease inhibitors. These inhibitors target the NS3/4A serine protease complex, which is essential for the maturation of the HCV polyprotein. By inhibiting this protease, the compound effectively disrupts the replication cycle of the virus .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-aMino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide: Another chiral intermediate used in the synthesis of HCV protease inhibitors.
(1R,2S)-N-Boc-vinyl-ACCA ethyl ester: A similar compound used in drug development for its high enantioselectivity.
Uniqueness
What sets (1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride apart is its high enantioselectivity and efficiency in industrial applications. Its ability to serve as a key intermediate in the synthesis of potent antiviral drugs highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C8H14ClNO2 |
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Molecular Weight |
191.65 g/mol |
IUPAC Name |
ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h3,6H,1,4-5,9H2,2H3;1H/t6?,8-;/m1./s1 |
InChI Key |
RSBFMCGEQFBZBE-PICGMCJFSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(CC1C=C)N.Cl |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)N.Cl |
Origin of Product |
United States |
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